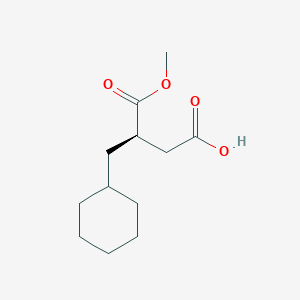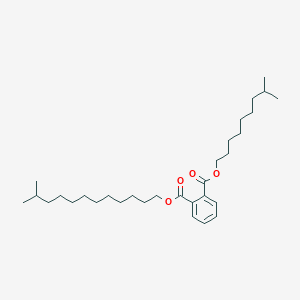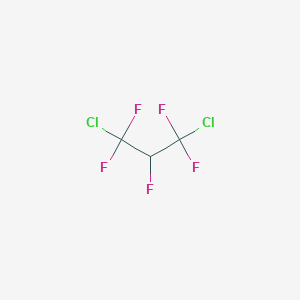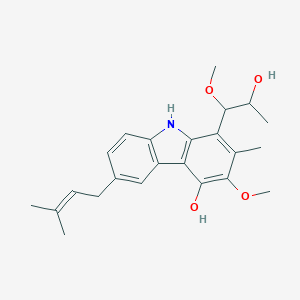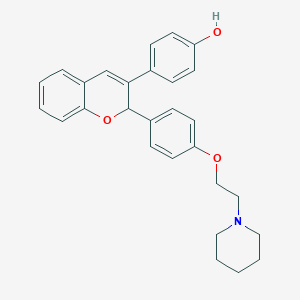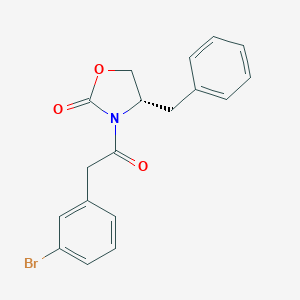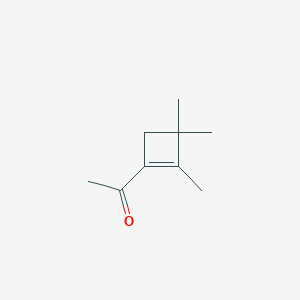
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, also known as TMCBE, is a cyclic ketone that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a popular choice for many laboratory experiments. In
Mécanisme D'action
The mechanism of action of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone is not fully understood. However, it has been suggested that 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone may act on various signaling pathways, including the NF-κB pathway, to exert its anti-cancer and anti-inflammatory effects. Additionally, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone may act as an antioxidant by scavenging free radicals and reducing oxidative stress.
Effets Biochimiques Et Physiologiques
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have various biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have neuroprotective effects, protecting neurons from damage. It has also been found to have anti-microbial properties, inhibiting the growth of certain bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone in lab experiments is its ability to inhibit cancer cell growth, making it a useful tool in cancer research. Additionally, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone is its limited solubility in water, which may make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone. One area of research could focus on the development of new synthesis methods for 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, which may improve yields and reduce costs. Additionally, further research could explore the mechanism of action of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, which may lead to the development of new treatments for cancer, inflammation, and oxidative stress. Finally, future research could investigate the potential use of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone in combination with other compounds, which may enhance its anti-cancer and anti-inflammatory effects.
Conclusion
In conclusion, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone is a cyclic ketone that has been widely used in scientific research due to its anti-cancer, anti-inflammatory, and antioxidant properties. This compound has various biochemical and physiological effects, making it a useful tool in many laboratory experiments. While there are limitations to the use of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone, such as its limited solubility in water, there are many future directions for research on this compound, which may lead to the development of new treatments for cancer, inflammation, and oxidative stress.
Méthodes De Synthèse
The synthesis of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone can be achieved through several methods. One of the most common methods is the reaction of 1,3-cyclohexadiene with methyl vinyl ketone in the presence of a catalyst such as palladium. This method produces high yields of 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone and is relatively simple to carry out.
Applications De Recherche Scientifique
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been used in various scientific research studies, including studies related to cancer, inflammation, and oxidative stress. 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, reducing inflammation in animal models. Additionally, 1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone has been shown to have antioxidant properties, protecting cells from oxidative stress.
Propriétés
Numéro CAS |
137189-86-7 |
|---|---|
Nom du produit |
1-(2,3,3-Trimethylcyclobuten-1-yl)ethanone |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
1-(2,3,3-trimethylcyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C9H14O/c1-6-8(7(2)10)5-9(6,3)4/h5H2,1-4H3 |
Clé InChI |
ALYPCDCBCMRXHF-UHFFFAOYSA-N |
SMILES |
CC1=C(CC1(C)C)C(=O)C |
SMILES canonique |
CC1=C(CC1(C)C)C(=O)C |
Synonymes |
Ethanone, 1-(2,3,3-trimethyl-1-cyclobuten-1-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



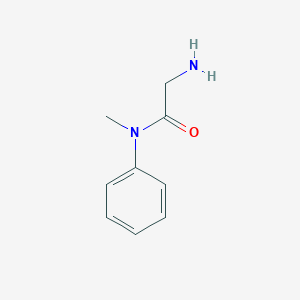
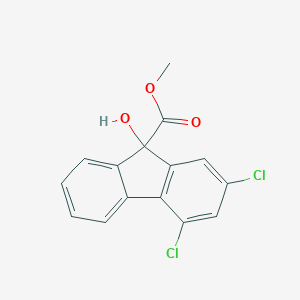
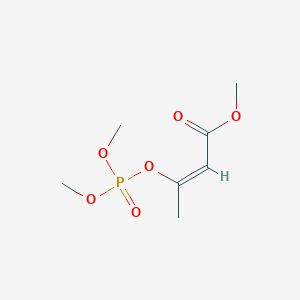
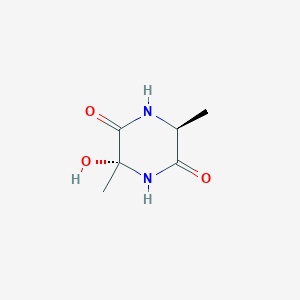
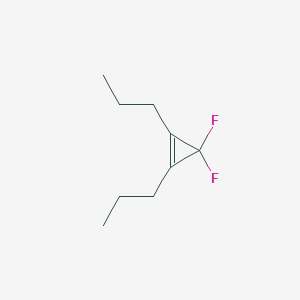
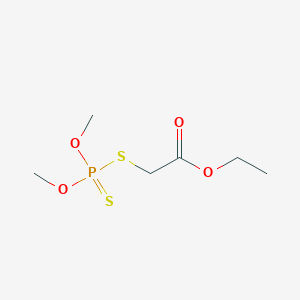
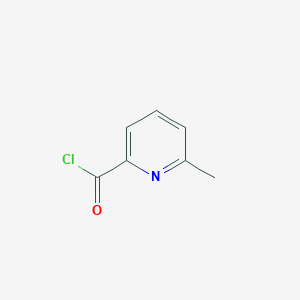
![2-[(3,4-Dimethoxyphenyl)methyl]isoindole-1,3-dione](/img/structure/B166539.png)
